1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and material sciences. Its molecular formula is , with a molecular weight of approximately 344.11 g/mol. This compound is classified as a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.
The compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.
1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid belongs to the class of heterocyclic compounds, specifically the pyrazoles. It contains a pyridine ring, an iodine substituent, and a carboxylic acid functional group, contributing to its potential reactivity and biological activity.
The synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can be achieved through several methods, including multi-step organic reactions. One common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds.
A typical synthetic route may include:
The molecular structure of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid features:
The InChI key for this compound is HDGSKQJQNIJVST-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases.
1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and halogenated compounds:
The conditions for these reactions often involve solvents like dimethylformamide or acetonitrile and may require specific temperatures or catalysts to achieve optimal yields.
The mechanism of action for 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of pyrazoles exhibit varied pharmacological effects based on their structural modifications, suggesting that this compound could have significant therapeutic potential.
1-Ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically exhibits:
Key chemical properties include:
The applications of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid span several domains:
The synthesis of 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid relies on sequential transformations to construct its hybrid heterocyclic architecture. Two predominant strategies exist: (1) direct assembly of the pyrazole ring from pre-functionalized precursors, and (2) late-stage functionalization of preformed pyrazole cores. The first approach typically employs Knorr-type cyclocondensation between β-keto esters and hydrazine derivatives. For example, ethyl 2,4-dioxovalerate reacts with 3-hydrazinylpyridine under reflux in ethanol (70–90°C, 6–12 h) to yield 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid derivatives as intermediates [5] . Subsequent N-alkylation with iodoethane in acetone/K₂CO₃ introduces the ethyl group at N-1 (65–78% yield) [1].
The critical iodination step requires precise electrophilic substitution. N-Iodosuccinimide (NIS) in dichloromethane (0–25°C, 2–4 h) selectively targets the C-4 position due to its enhanced electrophilicity compared to C-5, driven by the electron-withdrawing carboxylic acid group [1]. Alternatively, regioselective halogenation precedes pyridine coupling. 4-Iodopyrazole intermediates undergo Suzuki-Miyaura cross-coupling with pyridin-3-ylboronic acid using Pd(dppf)Cl₂ in DMF/H₂O (80–100°C, 12–24 h) [1]. This sequence avoids competing coordination of the pyridine nitrogen during iodination.
Table 1: Comparative Analysis of Multi-Step Synthesis Pathways
Synthetic Sequence | Key Intermediate | Conditions | Overall Yield | Advantages |
---|---|---|---|---|
Pyrazole-first assembly | 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | Ethanol, reflux, 8 h | 45–52% | Simplified purification |
Late-stage pyridine coupling | 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 38–42% | Avoids pyridine-directed iodination |
Halogen-last approach | 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | NIS, DCM, 0°C, 3 h | 50–55% | Higher C-4 regioselectivity |
Palladium catalysis enables strategic diversification of the pyrazole core after iodination. The C–I bond in 1-ethyl-4-iodo-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid serves as a versatile handle for Suzuki, Sonogashira, and Heck couplings, facilitating access to biaryl or alkynyl analogs. Optimized conditions for Suzuki coupling employ Pd(OAc)₂/XPhos (2 mol%) with K₃PO₄ in toluene/H₂O (90°C, 12 h), achieving >85% conversion with arylboronic acids bearing electron-neutral or -donating groups [8]. Electron-deficient boronic acids require milder bases (Cs₂CO₃) to prevent protodeiodination.
The pyridin-3-yl group influences reactivity through two competing effects: (1) nitrogen coordination to palladium accelerates transmetallation, but (2) steric crowding near C-4 may impede access to bulky catalysts. Table 2 contrasts catalytic systems:
Table 2: Palladium Catalysts for C–I Bond Functionalization
Catalyst System | Base/Solvent | Yield Range | Substrate Scope Notes |
---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃, DMF/H₂O | 60–75% | Limited for sterically hindered boronic acids |
Pd(dppf)Cl₂ | Cs₂CO₃, Dioxane | 70–88% | Tolerates heteroarylboronic acids |
Pd(OAc)₂/SPhos | K₃PO₄, Toluene/H₂O | 80–92% | Optimal for electron-rich arylboronics |
Carboxylic acid protecting groups (methyl or ethyl esters) are often essential to prevent catalyst poisoning. Post-coupling hydrolysis with LiOH/THF/H₂O (25–50°C, 2–6 h) restores the acid functionality [1].
Iodination regioselectivity at C-4 is governed by the combined effects of (i) ring electronics and (ii) steric constraints. The C-4 position is intrinsically more electrophilic than C-5 due to the α,β-unsaturated carboxylic acid system, which creates a lower electron density at C-4. Table 3 details experimental and computational evidence:
Table 3: Iodination Reagents and Regioselectivity Drivers
Iodinating Agent | Solvent | Temp (°C) | C-4 Selectivity | Mechanistic Basis |
---|---|---|---|---|
I₂ | DMF | 80 | Low (3:1) | Radical pathway favored at high T |
NIS | DCM | 0–25 | High (>20:1) | Electrophilic addition via I⁺ transfer |
KI/Oxone® | MeCN/H₂O | 25 | Moderate (10:1) | In situ generation of I⁺; greener profile |
Computational studies (DFT) on analogous pyrazoles reveal that iodination proceeds through a Wheland intermediate stabilized by the electron-withdrawing carboxylic acid group. The energy barrier for C-4 attack is 5.3 kcal/mol lower than at C-5 [1] [10]. Steric protection of C-5 by the neighboring pyridin-3-yl group further disfavors substitution at this position. Solvent effects are critical: polar protic solvents (e.g., MeOH) reduce selectivity by stabilizing competing transition states, while DCM maximizes differences in activation energies [7].
N-Alkylation at pyrazole N-1 must overcome competing O-alkylation and dialkylation. Optimization studies identify cesium carbonate in anhydrous acetone as optimal for mono-N-ethylation (75–82% yield), exploiting the softer Lewis acidity of Cs⁺ to favor N-deprotonation over O-attack [2] [5]. Alternative approaches include:
Carboxylic acid derivatization focuses on ester and amide formation to enhance solubility or enable conjugation:
Recent innovations prioritize atom economy and reduced environmental impact:
Table 4: Sustainability Metrics for Conventional vs. Green Methods
Process | PMI (kg/kg) | E-factor | Energy Input (kJ/mol) | Solvent Intensity |
---|---|---|---|---|
Traditional synthesis | 48 | 86 | 420 | High (DMF, DCM) |
Solvent-free cyclization | 12 | 9 | 85 | None |
Aqueous iodination | 22 | 25 | 150 | Low (H₂O/MeCN) |
Enzymatic hydrolysis | 8 | 3 | 30 | Aqueous only |
PMI: Process Mass Intensity; E-factor: kg waste/kg product
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9